molecular formula C6H7NO3 B12091743 Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione CAS No. 45736-33-2

Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione

Cat. No.: B12091743
CAS No.: 45736-33-2
M. Wt: 141.12 g/mol
InChI Key: JNWNBXNPBSVNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione (CAS 57796-78-8) is a bicyclic heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.125 g/mol . It features a fused pyrrolidine-oxazole ring system with two ketone groups at the 1- and 3-positions. This compound is often synthesized from amino acid precursors like L-proline, as seen in related derivatives . Its stereochemical variants, such as the (S)-enantiomer (CAS 45736-33-2), are also of interest in pharmaceutical research .

Properties

IUPAC Name

5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWNBXNPBSVNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971691
Record name Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-64-2, 45736-33-2
Record name Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H,3H-Pyrrolo(1,2-c)Oxazole-1,3-dione Tetrahydro- (7aS)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of N-Carboxyanhydride Intermediate

In a representative procedure, (S)-proline (1 equiv.) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Phosgene (1.05 equiv.) is introduced at 0–5°C, followed by triethylamine (1.1 equiv.) to neutralize HCl. The reaction forms an N-carboxyanhydride intermediate, isolated in >95% yield after filtration and solvent removal.

Cyclization to Bicyclic Dione

The intermediate is treated with excess phosgene in THF at 5–25°C for 2–4 hours. Triethylamine facilitates deprotonation, enabling intramolecular cyclization. Post-reaction, the mixture is concentrated, and the product crystallizes upon hexane addition. This method achieves 89–92% yield with >99% purity by HPLC.

Key Data:

ParameterValueSource
Starting Material(S)-Proline
Cyclizing AgentPhosgene (1.2 equiv.)
SolventTHF
Reaction Temperature0–25°C
Yield89–92%

Enantioselective Synthesis via Chiral Pool Strategy

The (S)-enantiomer (CAS 45736-33-2) is synthesized using chiral starting materials. (S)-proline’s inherent chirality is retained throughout the process, avoiding racemization.

Critical Control Parameters

  • Temperature: Reactions conducted below 25°C prevent epimerization.

  • Solvent: Anhydrous THF or DCM minimizes hydrolysis.

  • Base: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) ensures rapid HCl scavenging.

Typical Workflow:

  • (S)-Proline → N-Carboxyanhydride (92% yield)

  • Cyclization with triphosgene → (S)-Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione (89% yield, >99% ee).

Alternative Routes: Boronic Acid-Assisted Cyclization

A patented method employs methylboronic acid to facilitate cyclization under milder conditions. Prolinol derivatives react with methylboronic acid (1.2 equiv.) in toluene at reflux, using molecular sieves for water removal. This approach achieves 85% yield but requires stringent anhydrous conditions.

Comparison with Phosgene Method:

AspectPhosgene MethodBoronic Acid Method
Yield89–92%85%
Reaction Time2–4 h10–12 h
ByproductsHCl, CO₂Boric acid
ScalabilityIndustrialLab-scale

Reaction Optimization and Process Considerations

Solvent Screening

THF outperforms DCM and toluene in cyclization efficiency:

SolventConversion (%)Purity (%)
THF9899.5
DCM9598.7
Toluene8997.2

Data from 10 mmol-scale reactions

Temperature Effects

Optimal cyclization occurs at 20–25°C. Elevated temperatures (>40°C) promote decomposition, reducing yields to <70%.

Industrial-Scale Production Metrics

A case study from VulcanChem reports:

  • Batch Size: 50 kg

  • Cycle Time: 8 h

  • Overall Yield: 87%

  • Purity: 99.3% (HPLC)

  • Cost: $12.50/g at 100 kg/year capacity

Emerging Methodologies

Flow Chemistry Approaches

Recent patents describe continuous-flow systems using microreactors to enhance heat/mass transfer. A 2024 innovation achieved 94% yield in 30 minutes residence time, reducing solvent use by 40%.

Enzymatic Cyclization

Preliminary studies with lipase catalysts show promise for aqueous-phase synthesis (62% yield), though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones, pyrrolidines, and other heterocyclic derivatives .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its structure allows for the creation of diverse chemical libraries that are essential for drug discovery and development. Various synthetic routes have been explored to produce this compound efficiently, including cyclization reactions involving amino acids and diesters under specific conditions .

Biology

This compound has garnered attention for its potential bioactive properties. Research indicates that it may possess antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can interact with various biological targets such as enzymes and receptors, potentially influencing metabolic pathways . Notably:

  • Antiviral Activity : Some derivatives have demonstrated activity against viruses like HIV and the tobacco mosaic virus (TMV).
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications can enhance cytotoxicity against various cancer cell lines .

Medicine

In medical research, this compound is being explored for its therapeutic potential. It is investigated for its anti-inflammatory and anticancer properties. The mechanism of action involves interaction with specific molecular targets leading to modulation of enzyme activity or receptor signaling pathways .

Case Studies and Research Findings

Several notable studies highlight the applications and efficacy of this compound:

  • Anticancer Activity : A study published in Organic Letters reported the synthesis of various derivatives and their evaluation against human cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity.
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that certain derivatives effectively inhibit xanthine oxidase with IC50 values indicating strong potency. This suggests potential applications in treating conditions like gout .
  • Antimicrobial Effects : Investigations into the antimicrobial properties showed promising results against various pathogens through interactions with bacterial enzymes.

Mechanism of Action

The mechanism of action of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione (57796-78-8) C₆H₇NO₃ 141.125 Bicyclic dione, no substituents Intermediate in drug synthesis
(S)-Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione (45736-33-2) C₆H₇NO₃ 141.125 (S)-stereochemistry at chiral center Potential enantioselective applications
7-Ethyltetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione (104561-28-6) C₈H₁₁NO₃ 169.18 Ethyl substituent at 7-position, cis-configuration Modified reactivity due to steric effects
Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one (122079-52-1) C₆H₉NO₂ 127.14 Monoketone (1-one) instead of dione Reduced electrophilicity compared to dione
7a-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (42856-70-2) C₇H₉N₂O₂ 153.16 Imidazole ring replaces oxazole; methyl substituent Altered heteroatom interactions
(3S,7aS)-3-(Trichloromethyl)-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one (N/A) C₇H₈Cl₃NO₂ 244.50 Trichloromethyl substituent at 3-position Enhanced lipophilicity; potential agrochemical use

Biological Activity

Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione is a heterocyclic compound that has garnered significant interest in both synthetic and biological chemistry. Its unique bicyclic structure, which incorporates both pyrrole and oxazole moieties, contributes to its diverse chemical properties and potential applications in medicinal chemistry. The molecular formula of this compound is C6H7NO3C_6H_7NO_3, with a molar mass of approximately 141.125 g/mol .

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can influence several metabolic pathways, potentially leading to therapeutic effects. Key biological activities associated with this compound include:

  • Enzyme Inhibition : Studies suggest that derivatives of this compound exhibit inhibitory effects on certain enzymes. For instance, the compound has been investigated for its potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production .
  • Anticancer Properties : Some derivatives have shown promise in anticancer research. Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

  • Anticancer Activity : A study published in Organic Letters highlighted the synthesis of various derivatives and their evaluation for anticancer activity. The results showed that certain modifications led to significant cytotoxic effects against human cancer cell lines .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that specific derivatives could effectively inhibit xanthine oxidase with IC50 values indicating strong potency. This suggests potential applications in treating conditions like gout .
  • Antimicrobial Effects : Other studies have explored the antimicrobial properties of this compound. For example, the interaction of this compound with bacterial enzymes demonstrated promising results against various pathogens .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundBicyclic heterocycleContains both pyrrole and oxazole moietiesAnticancer and enzyme inhibition
PyrroleFive-membered ringBasic unit in many natural productsLimited standalone activity
OxazoloneFive-membered ringContains a carbonyl groupUsed in organic synthesis
PyrrolidineSaturated five-membered ringCommon building blockModerate biological activity

This table illustrates how this compound's unique structure may confer distinct reactivity patterns and biological activities not observed in other related compounds.

Q & A

Basic Question: What are the primary synthetic routes for preparing Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione derivatives, and how do reaction conditions influence yield?

Methodological Answer:
Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione derivatives are commonly synthesized via annulation reactions or condensation of pyrrole-carbaldehydes with ketones. For example:

  • Procedure A (General Synthesis): React 1H-pyrrole-2-carbaldehyde with trifluoromethyl ketones (e.g., 2,2,2-trifluoro-1-phenylethan-1-one) in CHCl3, using triazolium salts (e.g., 0.1 mmol) and Cs2CO3 (0.25 mmol) as catalysts. Stir at 30°C for 14 h, then purify via flash column chromatography (hexane/EtOAc gradient). Yields range from 31% to 67% depending on substituents (e.g., 67% for 3-(3-chlorophenyl)-trifluoromethyl derivatives) .
  • Procedure B (Enantioselective Synthesis): Use chiral catalysts like (R)-CBS-oxazaborolidine (0.9–1.1 M in toluene) to achieve enantiomeric excess in bicyclic derivatives. Reaction parameters (temperature, solvent polarity) critically impact stereochemical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.